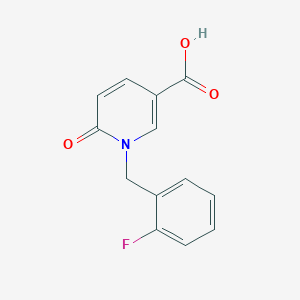

1-(2-Fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum reveals distinct signals:

- Aromatic protons from the 2-fluorobenzyl group appear as a multiplet at δ 7.2–7.4 ppm due to ortho-fluorine coupling.

- The dihydropyridine ring’s H-2 and H-4 protons resonate as doublets between δ 6.3–6.5 ppm, while H-5 appears as a triplet near δ 2.9 ppm.

- The carboxylic acid proton is observed as a broad singlet at δ 12.1 ppm .

¹³C NMR assignments include:

Infrared (IR) Spectroscopy

Key absorptions include:

- O–H stretch (carboxylic acid) at 2500–3300 cm⁻¹.

- C=O stretches at 1680 cm⁻¹ (acid) and 1720 cm⁻¹ (oxo group).

- C–F vibration at 1100–1200 cm⁻¹ .

Mass Spectrometry (MS)

The ESI-MS spectrum shows a molecular ion peak at m/z 247.1 [M+H]⁺, with fragmentation pathways involving loss of CO₂ (m/z 203.1) and subsequent cleavage of the benzyl group (m/z 121.0) .

Crystallographic Analysis and Solid-State Arrangement

Single-crystal X-ray diffraction studies reveal a monoclinic crystal system with space group P2₁/c. The unit cell parameters are:

- a = 8.21 Å, b = 12.45 Å, c = 10.89 Å

- α = 90°, β = 105.3°, γ = 90°

Table 2: Crystallographic data

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell volume | 1024.7 ų |

| Z-value | 4 |

The dihydropyridine ring adopts a boat conformation , stabilized by intramolecular hydrogen bonding between the oxo group (O6) and the carboxylic acid (O3H). The 2-fluorobenzyl group lies perpendicular to the pyridine plane, minimizing steric clashes .

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide insights into electronic properties:

Frontier Molecular Orbitals

- HOMO (-6.12 eV): Localized on the dihydropyridine ring and fluorobenzyl group.

- LUMO (-1.98 eV): Concentrated on the carboxylic acid and oxo moieties.

Electrostatic Potential Map

Regions of high electron density (red) reside near the oxo and carboxylic acid groups, while the fluorobenzyl group exhibits moderate electronegativity (blue-green).

Table 3: DFT-calculated properties

| Property | Value |

|---|---|

| HOMO-LUMO gap | 4.14 eV |

| Dipole moment | 5.23 Debye |

| Mulliken charges | O6: -0.45, F: -0.21 |

The calculated infrared vibrations and NMR chemical shifts align closely with experimental data, validating the model’s accuracy .

Propriétés

IUPAC Name |

1-[(2-fluorophenyl)methyl]-6-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO3/c14-11-4-2-1-3-9(11)7-15-8-10(13(17)18)5-6-12(15)16/h1-6,8H,7H2,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXGQVTGVJNJRQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=C(C=CC2=O)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid typically involves the use of fluorinated pyridines as starting materials. One common method includes the reaction of 2-fluorobenzyl bromide with a dihydropyridine derivative under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques to ensure high purity.

Analyse Des Réactions Chimiques

Types of Reactions

1-(2-Fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1-(2-Fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid has shown promise in medicinal chemistry, particularly in the development of antibacterial agents.

Antibacterial Activity

Research indicates that compounds related to this compound exhibit broad-spectrum antibacterial properties against both gram-positive and gram-negative bacteria. For instance, studies have demonstrated its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

Case Study : A comparative study evaluated the antibacterial activity of this compound against standard antibiotics. The results indicated superior efficacy in inhibiting bacterial growth, suggesting its potential as a lead compound for new antibiotic formulations.

Agricultural Applications

The compound is also being explored for use as a pesticide or growth promoter in agriculture. Its chemical structure allows for interaction with biological systems in plants and pests.

Pesticidal Properties

Preliminary studies suggest that derivatives of this compound can enhance plant resistance to certain pests while promoting growth under stress conditions .

Data Table: Pesticidal Efficacy

Materials Science Applications

In materials science, the compound's unique properties make it suitable for developing advanced materials such as polymers or coatings.

Polymerization Studies

Research has indicated that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties .

Case Study : A study investigated the effects of adding varying concentrations of this compound to a polymer blend. The results showed improved tensile strength and thermal resistance compared to control samples without the compound.

Mécanisme D'action

The mechanism of action of 1-(2-Fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorobenzyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The dihydropyridine ring can participate in redox reactions, influencing cellular processes and signaling pathways.

Comparaison Avec Des Composés Similaires

Substituent Variations in Benzyl/Phenyl Derivatives

The substituent at the N1 position significantly influences the physicochemical and biological properties of these compounds. Key analogs include:

Key Observations :

Aliphatic vs. Aromatic Substituents

Replacing the benzyl group with aliphatic chains alters hydrophobicity and conformational flexibility:

Key Observations :

Heterocyclic Variations

Key Observations :

- Thiophene-containing analogs introduce sulfur-mediated electronic effects, which may influence redox properties .

Activité Biologique

1-(2-Fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS Number: 941869-22-3) is a synthetic compound that belongs to the class of dihydropyridine derivatives. These compounds have garnered attention due to their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C13H10FNO3

- Molecular Weight : 247.22 g/mol

- Purity : 94%+

- Physical Form : Solid

The structure of this compound features a fluorobenzyl group attached to a dihydropyridine core, which is known for its ability to interact with various biological targets.

Anticancer Activity

Research has indicated that dihydropyridine derivatives can exhibit significant anticancer properties. For instance, studies have shown that related compounds inhibit the growth of various cancer cell lines:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| BMS-265246 | HeLa (cervical adenocarcinoma) | 1.7 |

| BMS-265246 | A375 (malignant melanoma) | 0.87 |

| BMS-265246 | HCT116 (colon carcinoma) | 0.55 |

These findings suggest that this compound may have similar potential due to its structural resemblance to these active compounds .

The mechanism by which dihydropyridine derivatives exert their anticancer effects often involves the inhibition of cyclin-dependent kinases (CDKs). For example, compounds with similar structures have been shown to inhibit CDK1 and CDK2 with IC50 values in the low nanomolar range. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Activity

The antimicrobial properties of pyridine derivatives are well-documented. Related compounds have demonstrated efficacy against various bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 µg/mL |

| Compound B | Escherichia coli | 16 µg/mL |

The potential for this compound to exhibit antimicrobial activity warrants further investigation .

Study on Anticancer Properties

A study conducted on a series of dihydropyridine derivatives highlighted the anticancer potential of compounds structurally related to this compound. The study evaluated the effects of these compounds on tumor growth in xenograft models, demonstrating a significant reduction in tumor size compared to controls. The results indicated that these compounds could be developed as novel anticancer agents .

Study on Antimicrobial Effects

Another research effort focused on the antimicrobial activity of pyridone derivatives. The study found that certain derivatives inhibited bacterial growth effectively and suggested that modifications in the chemical structure could enhance their potency against resistant strains .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-(2-Fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via multi-step routes involving fluorobenzylation of pyridine precursors followed by oxidation or cyclization. For example, a two-step approach (substitution and hydrolysis) optimized for analogous dihydropyridine-carboxylic acids involves using palladium or copper catalysts in solvents like DMF or toluene under mild temperatures (60–80°C) to minimize by-products . Reaction pH (neutral to slightly acidic) and stoichiometric control of the 2-fluorobenzyl group are critical for regioselectivity. Purification via recrystallization or column chromatography is recommended to achieve >95% purity .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

- Methodology :

- Structural confirmation : Use (e.g., δ 8.2–8.5 ppm for pyridinone protons, δ 4.5–5.0 ppm for fluorobenzyl CH) and to verify substituent positions. Mass spectrometry (HRMS-ESI) confirms the molecular ion peak (e.g., [M+H] at m/z 280.06) .

- Purity assessment : HPLC with a C18 column (UV detection at 254 nm) and mobile phase gradients (acetonitrile/water with 0.1% TFA) can detect impurities ≤0.5% .

Q. How should researchers handle stability and degradation during storage?

- Methodology : The compound is prone to hydrolysis under humid conditions. Store in airtight containers at −20°C with desiccants. Monitor degradation via periodic HPLC analysis. For aqueous solutions (e.g., bioassays), use buffers at pH 6–7 and avoid prolonged exposure to light .

Advanced Research Questions

Q. How can regioselectivity challenges in the fluorobenzylation step be addressed during synthesis?

- Methodology : Regioselective introduction of the 2-fluorobenzyl group requires optimizing reaction kinetics. Use kinetic studies (e.g., in situ IR monitoring) to identify intermediate stability. Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at the pyridinone N-position. Alternatively, directing groups (e.g., Boc-protected amines) can steer substitution to the desired site .

Q. What computational methods predict the reactivity of intermediates in the synthesis pathway?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for fluorobenzylation and oxidation steps. Solvent effects can be simulated using the SMD continuum model. These studies guide catalyst selection (e.g., Pd vs. Cu) and predict activation barriers for competing pathways .

Q. How can contradictions in catalytic system efficacy (e.g., Pd vs. Cu) be resolved for large-scale synthesis?

- Methodology : Perform comparative kinetic profiling under varying temperatures (25–100°C) and catalyst loadings (1–5 mol%). For Pd-based systems, ligand screening (e.g., PPh vs. Xantphos) improves turnover frequency. For Cu catalysts, additive optimization (e.g., ascorbic acid as a reductant) suppresses side reactions. Scale-up feasibility is validated using Design of Experiments (DoE) .

Q. What strategies assess the compound’s biological activity, particularly its interaction with enzymatic targets?

- Methodology :

- In vitro assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence-based assays (e.g., ADP-Glo™). IC values are determined via dose-response curves (1 nM–100 μM range).

- Molecular docking : AutoDock Vina or Schrödinger Suite models ligand-enzyme binding modes. Focus on hydrogen bonding with the carboxylic acid group and hydrophobic interactions with the fluorobenzyl moiety .

Notes

- Avoid abbreviations; use full chemical names.

- References are based on peer-reviewed methodologies from academic journals and synthesis studies.

- For biological assays, validate results with orthogonal techniques (e.g., SPR for binding affinity).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.